molecular formula C10H11ClN2 B2700440 4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride CAS No. 2413882-91-2

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride

Cat. No.: B2700440
CAS No.: 2413882-91-2
M. Wt: 194.66
InChI Key: XJDDRGLDYCBGOB-UHFFFAOYSA-N
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Description

4-Amino-3-prop-1-en-2-ylbenzonitrile hydrochloride is a benzonitrile derivative featuring an amino group at the 4-position and a prop-1-en-2-yl (isopropenyl) group at the 3-position of the benzene ring, with a hydrochloride counterion enhancing its solubility and stability. The nitrile group (-CN) contributes to its electronic profile, influencing reactivity and intermolecular interactions, while the isopropenyl substituent introduces steric and conjugation effects.

Properties

IUPAC Name

4-amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c1-7(2)9-5-8(6-11)3-4-10(9)12;/h3-5H,1,12H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPAKKJYNJHVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(C=CC(=C1)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride typically involves the reaction of 4-Amino-3-prop-1-en-2-ylbenzonitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of derivatives that can be utilized in further chemical reactions. The compound's reactivity is often exploited in the production of specialty chemicals and materials used in advanced research.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
SubstitutionNucleophilic substitution reactionsVarious substituted amines
CouplingFormation of biaryl compoundsAryl amines and heterocycles
ReductionReduction to amines or alcoholsPrimary and secondary amines

Biological Research

Potential Biological Activity

Research has shown that this compound exhibits potential biological activity. Studies are ongoing to explore its interactions with various biomolecules, including enzymes and receptors. The compound's ability to modulate biological pathways makes it a candidate for therapeutic applications.

Case Study: Inhibition of Enzymatic Activity

In a study examining the compound's effect on specific enzymes, it was found to inhibit certain targets effectively, suggesting its potential role as a therapeutic agent. For instance, its interaction with enzymes involved in metabolic pathways could lead to developments in treatments for diseases associated with enzyme dysregulation.

Medicinal Chemistry

Drug Development Precursor

The compound is being investigated as a precursor for drug development. Its structural characteristics make it suitable for modifications that enhance pharmacological properties. Research into its efficacy against diseases such as Alzheimer's disease has highlighted its potential as a beta-secretase inhibitor, which may help in developing drugs aimed at treating neurodegenerative conditions .

Table 2: Therapeutic Applications Under Investigation

Disease TargetMechanism of ActionCurrent Status
Alzheimer's DiseaseInhibition of beta-secretasePreclinical studies ongoing
CancerModulation of tumor-related pathwaysEarly-stage research
Infectious DiseasesAntimicrobial propertiesInvestigational studies

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the synthesis of specialty chemicals. Its unique properties allow it to be used as a building block for various agrochemicals and pharmaceuticals. The compound's stability and reactivity are advantageous for large-scale production processes.

Mechanism of Action

The mechanism of action of 4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the provided evidence, focusing on substituents, physicochemical properties, and synthetic pathways.

Structural Analogs with Nitrile and Hydrochloride Moieties
Compound Name Substituents/Functional Groups Key Differences Relevance to Target Compound Reference
3-(3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride Chlorophenyl, branched alkyl chain Bulky chlorophenyl substituent Highlights steric effects on reactivity
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride Phthalimide, ester group Larger heterocyclic substituent Contrasts nitrile vs. ester reactivity
Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride Indole ring, ester group Heteroaromatic vs. benzene core Demonstrates nitrile’s role in conjugation
4-Benzyloxyaniline hydrochloride Benzyloxy group Ether linkage vs. isopropenyl group Compares electronic effects of substituents

Key Observations :

  • Electronic Effects : The nitrile group’s electron-withdrawing nature contrasts with the electron-donating benzyloxy group in , affecting hydrogen bonding and solubility.
  • Reactivity : Unlike the ester-containing analogs (), the nitrile group in the target compound may facilitate nucleophilic additions or cyclizations under milder conditions .
Hydrochloride Salt Comparisons

Hydrochloride salts are widely used to improve solubility and bioavailability. Examples from the evidence include:

  • Famotidine hydrochloride : Exhibits pH-dependent solubility, with dissolution kinetics detailed in Table 4 .
  • Clindamycin hydrochloride : Stability confirmed via FTIR (Table 4, ).
  • Amitriptyline hydrochloride : RP-HPLC methods validated for accuracy and stability (Tables 6, 8; ).

Implications for Target Compound :

  • The hydrochloride salt of 4-amino-3-prop-1-en-2-ylbenzonitrile likely enhances aqueous solubility, similar to famotidine , but its specific dissolution profile would depend on crystal packing influenced by the isopropenyl group.
  • Analytical methods like RP-HPLC (used for bamifylline and amitriptyline ) could be adapted for purity assessment.
Hydrogen Bonding and Crystal Packing

The amino (-NH2) and nitrile (-CN) groups in the target compound can participate in hydrogen bonding, a critical factor in crystal structure and stability. highlights graph-set analysis for hydrogen-bond patterns, which could predict the compound’s crystalline behavior. Comparatively:

  • Ethyl 3-(4-aminophenyl)-...propanoate hydrochloride (): The phthalimide group may form stronger hydrogen bonds than the nitrile, affecting melting points.
  • 4-Benzyloxyaniline hydrochloride (): The benzyloxy group’s ether oxygen offers weaker H-bonding capacity than -CN.

Biological Activity

4-Amino-3-prop-1-en-2-ylbenzonitrile;hydrochloride is an organic compound with significant potential in biological research. Its unique structure, featuring a benzonitrile moiety, an amino group, and a prop-1-en-2-yl group, allows for various interactions with biological macromolecules. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The molecular formula of this compound is C₁₀H₁₀N₂·HCl. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological studies. The compound exists as an oil in its base form and as a powder when in hydrochloride form.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group facilitates hydrogen bonding, while the nitrile group can participate in nucleophilic addition reactions. These interactions may modulate metabolic pathways and inhibit the growth of pathogens .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its structural features allow it to disrupt bacterial cell functions, suggesting its potential as a new antimicrobial agent .

Antifungal Properties : Preliminary studies suggest that similar compounds within the same chemical family exhibit antifungal activities, indicating that this compound may also possess such properties .

Enzyme Modulation : The compound's interactions with enzymes could lead to significant biological effects, including the modulation of enzyme activity critical for various metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy Study :
    • Objective : Evaluate the antimicrobial properties against specific bacterial strains.
    • Findings : The compound demonstrated significant inhibition at concentrations as low as 50 μg/mL against several strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antimicrobial agents .
  • Structure–Activity Relationship (SAR) :
    • Objective : Understand how structural variations affect biological activity.
    • Findings : Variants with different substituents on the aromatic ring exhibited varying levels of activity, highlighting the importance of functional groups in determining potency. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .

Comparative Analysis

To contextualize the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
4-Amino-3-prop-1-en-2-ylbenzonitrileContains an amino group and nitrile functionalityVersatile reactivity due to multiple functional groups
4-Nitro-3-prop-1-en-2-ylbenzonitrileSimilar structure but with a nitro groupHigher reactivity due to electron-withdrawing nature
4-Amino-3-prop-1-en-2-ylnitrobenzamideContains an amide linkagePotentially different biological activity due to amide formation

This table illustrates how the specific combination of functional groups in 4-Amino-3-prop-1-en-2-ylnitrobenzamide contributes to its distinct reactivity and biological profile compared to its analogs .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 4-amino-3-prop-1-en-2-ylbenzonitrile hydrochloride?

Synthesis of aryl nitrile derivatives like this compound typically involves nucleophilic substitution or catalytic coupling reactions. For example, the amino group can be introduced via Buchwald-Hartwig amination, while the prop-1-en-2-yl moiety may require Heck coupling or Wittig reactions. Purification often combines column chromatography (using silica gel or reverse-phase matrices) and recrystallization. Solvent selection for recrystallization (e.g., ethanol/water mixtures) should prioritize high solubility at elevated temperatures and low solubility at room temperature. Safety protocols for handling hydrochlorides, including inert atmosphere use and corrosion-resistant equipment, are critical due to the compound’s hygroscopicity and potential reactivity .

Q. Which analytical techniques are optimal for characterizing this compound’s structural and chemical properties?

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using programs like SHELXL for refinement .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify the aromatic nitrile, amino, and prop-1-en-2-yl groups. 15^15N NMR can further confirm amine protonation states.
  • Mass spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight and fragmentation patterns.
  • FT-IR : Peaks near 2220 cm1^{-1} (C≡N stretch) and 1600–1500 cm1^{-1} (aromatic C=C) validate functional groups.

Q. What safety protocols should be followed during experimental handling?

Refer to hazard classifications for similar hydrochlorides (e.g., H301, H315, H319, H360) :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Store at 4°C in airtight containers with desiccants to prevent hydrolysis.
  • Waste disposal : Neutralize with bicarbonate before disposal, adhering to local regulations for toxic organic solids.

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Discrepancies in bond lengths or angles may arise from disorder, twinning, or poor data resolution. Strategies include:

  • Using SHELXL’s TWIN and BASF commands to model twinning .
  • Applying restraints (e.g., DELU, SIMU) to stabilize anisotropic displacement parameters.
  • Cross-validating results with DFT-optimized geometries or ORTEP-3 visualization to detect outliers .

Q. What hydrogen-bonding patterns are anticipated in its crystal lattice, and how can they be analyzed?

Graph set analysis (e.g., Etter’s formalism) predicts motifs like R22(8)\text{R}_2^2(8) for amine-nitrogen interactions or D(2)\text{D}(2) for chloride-water networks . Use Mercury or CrystalExplorer to map donor-acceptor distances and angles. For example:

Interaction Distance (Å) Angle (°) Motif
N–H···Cl^-2.8–3.1160–170D(2)\text{D}(2)
C≡N···H–O (solvent)3.0–3.3150–160S(6)\text{S}(6)

Q. How might this compound interact with biological targets, such as kinases or receptors?

The amino and nitrile groups suggest potential as a kinase inhibitor scaffold. Experimental design could include:

  • Molecular docking : Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR) using AutoDock Vina.
  • In vitro assays : Measure IC50_{50} values in kinase inhibition assays (e.g., ADP-Glo™). Compare with clinical data for structurally similar agents like anlotinib hydrochloride, which targets angiogenesis pathways .

Q. What strategies mitigate stability issues under varying pH and temperature conditions?

  • pH stability : Conduct accelerated degradation studies (25–40°C, pH 1–13) with HPLC monitoring. Amide or nitrile hydrolysis is likely under acidic/basic conditions.
  • Thermal stability : Use TGA-DSC to identify decomposition thresholds (e.g., >200°C for crystalline form). Lyophilization may enhance shelf life for aqueous solutions .

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